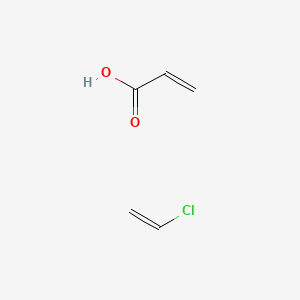

Chloroethene;prop-2-enoic acid

Description

Historical Trajectory of Chloroethene and Prop-2-enoic Acid Polymer Science

The history of poly(chloroethene-co-prop-2-enoic acid) is rooted in the independent development of its constituent monomers, chloroethene (vinyl chloride) and prop-2-enoic acid (acrylic acid).

The discovery of vinyl chloride dates back to 1835 by Liebig and Regnault. buffalo.edu However, its polymerization was not observed until 1878 by Baumann, who noted a light-induced transformation. buffalo.edu The industrial production of polyvinyl chloride (PVC) began in the late 1920s, initially as copolymers with vinyl acetate, vinyl ethers, and acrylic esters. buffalo.edu Key milestones in PVC's development include the use of peroxides for polymerization initiation around 1915 and the development of plasticizers in the 1930s to improve its processability. buffalo.eduwikipedia.org

Acrylic acid was first synthesized in the mid-19th century. The development of poly(acrylic acid) and its esters as commercial products, known as acrylics, gained momentum in the early 20th century. Pilot production of polyacrylonitrile (B21495) began in the U.S. in 1943, leading to the first acrylic fiber, Orlon, in 1948. tandfonline.com

The copolymerization of vinyl chloride with acrylic acid esters was explored as early as 1930 by IG-Ludwigshafen. buffalo.educloudinary.com This early work laid the foundation for the development of various copolymers, including poly(chloroethene-co-prop-2-enoic acid), to achieve specific material properties.

Conceptual Framework and Academic Significance of Poly(chloroethene-co-prop-2-enoic acid)

Poly(chloroethene-co-prop-2-enoic acid) is a copolymer, a polymer derived from two (or more) monomeric species. The structure of this copolymer incorporates repeating units of both chloroethene and prop-2-enoic acid. The introduction of the carboxyl group from acrylic acid into the polyvinyl chloride (PVC) chain imparts reactivity and modifies the polymer's properties. researchgate.nettandfonline.com

The academic significance of this copolymer lies in its "hybrid" nature, combining the properties of both parent polymers. smolecule.com PVC is known for its rigidity, durability, and chemical resistance, while poly(acrylic acid) is characterized by its hydrophilicity and the reactivity of its carboxylic acid groups. senecalearning.com The resulting copolymer can exhibit a unique combination of these characteristics, such as improved adhesion, flexibility, and the potential for further chemical modification. smolecule.comresearcher.life

The arrangement of the monomers within the polymer chain can be random, alternating, block, or graft, each resulting in different material properties. For instance, a random copolymer with a low molecular weight has been synthesized via precipitation polymerization. researchgate.netresearcher.life The ability to tune the copolymer composition allows for the tailoring of its properties for specific applications. researcher.life

Research Paradigms and Scholarly Objectives in Poly(chloroethene-co-prop-2-enoic acid) Studies

Current research on poly(chloroethene-co-prop-2-enoic acid) focuses on several key areas:

Synthesis and Characterization: A primary objective is the development of controlled polymerization methods to synthesize copolymers with specific molecular weights, compositions, and monomer distributions. researchgate.nettandfonline.comresearcher.life Techniques like precipitation polymerization and seed polymerization are being explored to achieve uniform copolymer compositions. researcher.lifegoogle.com Characterization involves determining the copolymer's structure, molecular weight, thermal properties, and mechanical performance. researchgate.net

Property Modification and Enhancement: Researchers aim to improve the properties of PVC by incorporating acrylic acid. This includes enhancing thermal stability, improving mechanical properties like tensile and impact strength, and increasing adhesion. researchgate.nettandfonline.comresearcher.life For example, studies have shown that using the copolymer as a surface modifier for fillers like calcium carbonate can improve the mechanical properties of PVC composites. researchgate.nettandfonline.comresearcher.life

Novel Applications: A significant research goal is to explore new applications for these copolymers. Their unique properties make them candidates for use as additives in PVC matrixes, coatings with improved adhesion and flame retardancy, and as modifiers for other materials. researcher.lifegoogle.com The presence of reactive carboxyl groups also opens up possibilities for creating functional materials through further chemical reactions. researchgate.nettandfonline.com

Data Tables

Table 1: Properties of Monomers

| Property | Chloroethene | Prop-2-enoic acid |

| IUPAC Name | Chloroethene | Prop-2-enoic acid |

| Common Name | Vinyl chloride | Acrylic acid |

| Chemical Formula | C₂H₃Cl | C₃H₄O₂ |

| Molar Mass | 62.50 g/mol wikipedia.org | 72.063 g/mol wikipedia.org |

| Appearance | Colorless gas wikipedia.org | Clear, colorless liquid wikipedia.org |

| Boiling Point | -13.4 °C wikipedia.org | 141 °C wikipedia.org |

| Melting Point | -153.8 °C wikipedia.org | 14 °C wikipedia.org |

| Density | 0.911 g/cm³ wikipedia.org | 1.051 g/mL wikipedia.org |

| Solubility in Water | Insoluble wikipedia.org | Miscible wikipedia.org |

Table 2: Research Findings on Poly(chloroethene-co-prop-2-enoic acid) Composites

| Property | Value | Conditions/Notes | Reference |

| Tensile Strength | ca. 46.4 MPa | For a rigid PVC composite modified with the copolymer. | researchgate.nettandfonline.comresearcher.life |

| Elongation at Break | 119.8% | For a rigid PVC composite modified with the copolymer. | researchgate.nettandfonline.comresearcher.life |

| Impact Strength | 2.7 kJ/m² | For a rigid PVC composite modified with the copolymer. | researchgate.nettandfonline.comresearcher.life |

Structure

2D Structure

Properties

IUPAC Name |

chloroethene;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2.C2H3Cl/c1-2-3(4)5;1-2-3/h2H,1H2,(H,4,5);2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNNHEYXAJPPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111306-47-9, 25702-80-1 | |

| Record name | 2-Propenoic acid, polymer with 1-chloroethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111306-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid-vinyl chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40948578 | |

| Record name | Prop-2-enoic acid--chloroethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25702-80-1 | |

| Record name | 2-Propenoic acid, polymer with chloroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prop-2-enoic acid--chloroethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, polymer with chloroethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations in Copolymerization

Principles of Copolymerization: Monomer Reactivity Ratios and Sequence Distribution in Chloroethene-Prop-2-enoic Acid Systems

The copolymerization of chloroethene (M1) and prop-2-enoic acid (M2) is governed by the relative reactivities of the monomers towards the growing polymer chain radicals. These reactivities are quantified by monomer reactivity ratios, r1 and r2, which are crucial for predicting the copolymer composition and monomer sequence distribution. mdpi.com The reactivity ratios are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer.

While specific, extensively validated reactivity ratios for the chloroethene/prop-2-enoic acid system are not abundantly available in publicly accessible literature, the general principles of radical copolymerization suggest that the significant differences in polarity and resonance stabilization between the two monomers would lead to a non-ideal copolymerization. Chloroethene is an electron-rich monomer, while prop-2-enoic acid is an electron-poor monomer. This disparity often leads to a tendency towards alternation, where the product of the reactivity ratios (r1 * r2) approaches zero. vot.pl

The sequence distribution, which describes the arrangement of monomer units along the polymer chain, is a direct consequence of the monomer reactivity ratios and the feed composition. For instance, if r1 > 1 and r2 < 1, chloroethene will be more reactive towards its own radical, leading to longer sequences of chloroethene units. Conversely, if both r1 and r2 are less than one, a more random or alternating distribution is favored. The ability to control this sequence distribution is paramount as it directly influences the macroscopic properties of the resulting copolymer, such as its solubility, thermal stability, and mechanical strength.

A study on the copolymerization of vinyl chloride with other monomers has shown that the reactivity ratios are influenced by the polymerization conditions and the presence of complexing agents. vot.pl For example, in the copolymerization of vinyl chloride (VC) and acrylonitrile (B1666552) (AN), the reactivity ratios were found to be r(VC) = 0.05 and r(AN) = 0.65 with a specific initiator system, indicating a higher incorporation of acrylonitrile. vot.pl

| Monomer 1 | Monomer 2 | r1 | r2 | Initiator System | Reference |

| Vinyl Chloride (VC) | Acrylonitrile (AN) | 0.05 | 0.65 | TIBB + DBPSB | vot.pl |

| Vinyl Chloride (VC) | Acrylonitrile (AN) | 0.10 | 4.60 | TIBB + DBPSB | vot.pl |

This table presents reactivity ratios for a related system to illustrate the concept.

Conventional Radical Copolymerization of Chloroethene and Prop-2-enoic Acid

Conventional free radical polymerization is a common method for synthesizing copolymers of chloroethene and prop-2-enoic acid. smolecule.com This can be carried out using several techniques, each with its own set of process parameters and considerations for achieving desired polymer properties.

Emulsion polymerization is a widely used industrial process for producing vinyl chloride copolymers. almerja.com In this method, the monomers are emulsified in an aqueous phase with the aid of a surfactant. The polymerization is initiated by a water-soluble or oil-soluble initiator. almerja.com Key process parameters include the type and concentration of the emulsifier, initiator, and the monomer feed ratio. These parameters influence the particle size, molecular weight, and colloidal stability of the resulting latex. For instance, the use of a seed emulsion polymerization technique, where polymerization occurs on existing polymer particles, allows for better control over particle size distribution. guidechem.com The presence of carboxylic acid groups from prop-2-enoic acid can contribute to the stabilization of the polymer particles. almerja.com

Commercially available vinyl chloride-acrylic copolymer emulsions, such as the VINYBLAN® series, are produced using unique polymerization technologies. microsi.commicrosi.com These emulsions offer properties like flame resistance and excellent dispersion of colorants. microsi.commicrosi.com

| Product Name | Description | Key Features |

| VINYBLAN® 278 | Vinyl Chloride-Acrylic copolymer emulsion | Low Tg, good flexibility, flame resistance |

| VINYBLAN® 690 | Vinyl chloride/Acrylic Ester Copolymer (Emulsion) | High solid content, excellent dispersion |

Solution polymerization involves dissolving the monomers and initiator in a suitable solvent. The choice of solvent is critical as it affects the solubility of the monomers and the resulting copolymer, influencing the reaction kinetics and the homogeneity of the final product. researchgate.netsci-hub.se For the chloroethene and prop-2-enoic acid system, a solvent that can dissolve both the non-polar chloroethene and the polar prop-2-enoic acid, as well as the resulting copolymer, is required to maintain a homogeneous system. However, poly(vinyl chloride) is insoluble in its monomer, and finding a common solvent that effectively dissolves both monomers and the copolymer can be challenging. sci-hub.se Inhomogeneous polymerization can lead to broad molecular weight distributions and compositional heterogeneity. researchgate.net One study reported the solution polymerization of vinyl chloride in tetrahydrofuran (B95107) (a good solvent for the polymer) and cyclohexane. researchgate.net

Suspension polymerization is another industrially significant method for vinyl chloride polymerization. researchgate.net In this process, the monomer is dispersed as droplets in an aqueous medium with the aid of a suspending agent. Polymerization occurs within these droplets, and the final product is obtained as small beads. ufl.edu The morphology of the polymer particles can be controlled by the type and concentration of the suspending agent and the agitation speed in the reactor.

Bulk polymerization is carried out in the absence of a solvent, with the initiator dissolved in the monomer. sci-hub.se While this method offers high polymer purity, it can be difficult to control due to the increase in viscosity and the potential for autoacceleration, also known as the Trommsdorff effect. sci-hub.seresearchgate.net For vinyl chloride polymerization, the polymer precipitates out of the monomer phase at very low conversions, leading to a heterogeneous reaction. sci-hub.se Reactor design must account for efficient heat removal to prevent runaway reactions. google.com

Advanced Controlled Radical Polymerization Strategies for Poly(chloroethene-co-prop-2-enoic acid)

To overcome the limitations of conventional radical polymerization, such as poor control over molecular weight and architecture, advanced controlled radical polymerization (CRP) techniques have been developed. These methods, also known as Reversible-Deactivation Radical Polymerization (RDRP), introduce a dynamic equilibrium between active and dormant polymer chains, allowing for controlled chain growth. wikipedia.orgnumberanalytics.com

RDRP techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to the polymerization of vinyl chloride and acrylic monomers, offering pathways to well-defined copolymers. nih.govrsc.orgnih.gov

A study demonstrated the synthesis of amphiphilic graft copolymers with a polyvinyl chloride backbone and polyacrylic acid grafts using ATRP. nih.govrsc.org This "grafting from" approach involved modifying the PVC backbone to introduce initiator sites for the subsequent controlled polymerization of acrylic acid. nih.gov This method allows for the creation of well-defined graft structures, which can significantly modify the surface properties of PVC, for example, by increasing its hydrophilicity. nih.govrsc.org

The general mechanism of ATRP involves a reversible activation of a dormant species (an alkyl halide) by a transition metal complex, generating a radical that can propagate before being deactivated. mdpi.com This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Similarly, RAFT polymerization can be employed to control the copolymerization of chloroethene and prop-2-enoic acid. RAFT utilizes a chain transfer agent to mediate the polymerization via a reversible chain transfer process, enabling the synthesis of block copolymers and other complex architectures. rsc.org

The application of these controlled polymerization techniques opens up possibilities for creating novel poly(chloroethene-co-prop-2-enoic acid) copolymers with precise control over their molecular structure, leading to materials with tailored properties for a wide range of applications.

Atom Transfer Radical Polymerization (ATRP) for Architectural Precision

Atom Transfer Radical Polymerization (ATRP) stands out as a robust method for synthesizing well-defined copolymers with complex architectures, such as graft copolymers. cmu.edu The "grafting from" technique is a prominent strategy where poly(prop-2-enoic acid) (PAA) chains are grown from a poly(chloroethene) (PVC) backbone. rsc.org

A key challenge in using PVC directly as a macroinitiator for ATRP is the low lability of the C-Cl bond. To overcome this, a preliminary modification step is often employed. The PVC backbone can be chemically altered through a Conant-Finkelstein reaction, where a portion of the chlorine atoms are substituted with iodine. rsc.orgnih.gov This iodination creates more labile C-I bonds, which are more efficient at initiating the polymerization process. rsc.org The modified, iodinated PVC (PVC-I) then serves as a macroinitiator for the ATRP of acrylic acid monomers. nih.govrsc.org This process can be conducted either in a homogenous solution or on the surface of a PVC-I membrane, allowing for both bulk material and surface modification. nih.govresearchgate.net

The ATRP mechanism involves a reversible activation and deactivation cycle of the growing polymer chains, mediated by a transition metal catalyst (typically a copper complex). cmu.edu This controlled process allows for the synthesis of amphiphilic graft copolymers (PVC-g-PAA) with a hydrophilic PAA shell grafted onto a hydrophobic PVC core. nih.gov The degree of grafting and the length of the PAA chains can be precisely controlled, which in turn dictates the final properties of the copolymer, such as its thermal resistance and surface hydrophilicity. nih.govrsc.org

Recent advancements include photo-mediated ATRP, which can directly activate structural defects within commercial PVC, such as allyl chloride and tertiary chloride groups, to serve as initiating sites. rsc.org This approach, often catalyzed by an Iridium complex under visible light, offers a facile route for grafting from PVC and shows a high tolerance to oxygen, simplifying the experimental setup. rsc.org

Table 1: Representative Data for ATRP Synthesis of PVC-g-PAA This table is generated based on findings from cited research and represents typical outcomes.

| Parameter | Value | Reference |

|---|---|---|

| Macroinitiator | Iodinated Poly(vinyl chloride) (PVC-I) | nih.gov |

| Monomer | Acrylic Acid (AA) | rsc.org |

| Catalyst System | CuBr / Ligand | researchgate.net |

| Polymerization Type | "Grafting From" | rsc.org |

| Molecular Weight (Mn) of Graft Copolymer | Increases with conversion | rsc.org |

| Polydispersity Index (Đ) | Typically < 1.5 | cmu.edu |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for Molecular Weight Control

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful controlled radical polymerization (CRP) technique valued for its versatility across a wide range of monomers and reaction conditions. scispace.com It provides excellent control over molecular weight and yields polymers with narrow molecular weight distributions (low polydispersity, Đ). scispace.comrsc.org The RAFT process operates by introducing a chain transfer agent (CTA), typically a dithio compound, into a conventional free-radical polymerization system. scispace.com

For the chloroethene and prop-2-enoic acid system, RAFT can be employed to synthesize block copolymers with well-defined segment lengths. A common strategy is sequential polymerization. nih.gov In this approach, one monomer is polymerized first to create a "living" macromolecular chain transfer agent (macro-CTA). For instance, vinyl chloride can be polymerized using a suitable RAFT agent to form a PVC-macro-CTA. acs.org This macro-CTA, which retains a reactive end-group, is then used to initiate the polymerization of the second monomer, acrylic acid, to grow a PAA block from the end of the PVC chain, resulting in a PVC-b-PAA diblock copolymer. nih.govacs.org

The success of this method hinges on the high end-group fidelity of the macro-CTA. acs.org The choice of RAFT agent is crucial and must be compatible with both monomer types. The process allows for the synthesis of polymers with targeted molecular weights (Mn) and low dispersity (Đ ~ 1.2), as demonstrated in the RAFT polymerization of vinyl chloride to create macro-initiators. acs.org The reverse sequence, preparing a PAA-macro-CTA first followed by chain extension with chloroethene, is also a viable route. helsinki.fi

Table 2: Typical Characteristics of RAFT Polymerization for Block Copolymers This table is illustrative of results achievable with RAFT polymerization for creating block copolymers like those involving PVC segments.

| Parameter | Description | Reference |

|---|---|---|

| Control Agent | Chain Transfer Agent (e.g., dithiocarbamate, trithiocarbonate) | scispace.comtcichemicals.com |

| Mechanism | Reversible addition-fragmentation chain transfer | scispace.com |

| Process | Sequential monomer addition to form block copolymers | nih.gov |

| Molecular Weight Control | Linear increase with monomer conversion | scispace.com |

| Polydispersity Index (Đ) | Typically < 1.25 | rsc.orgacs.org |

| End-Group Fidelity | High, allowing for subsequent chain extension | acs.org |

Synthesis of Graft and Block Copolymers Incorporating Chloroethene and Prop-2-enoic Acid Segments

The combination of chloroethene and prop-2-enoic acid into a single macromolecule can be achieved with distinct architectures, primarily as graft or block copolymers, each imparting unique properties to the final material. cmu.eduresearchgate.net

Block Copolymers: Block copolymers are composed of discrete, linearly connected segments of the different monomers. nih.gov For this system, a linear diblock copolymer would be poly(chloroethene)-block-poly(prop-2-enoic acid) (PVC-b-PAA). These are synthesized via sequential controlled polymerization, with RAFT being a particularly suitable method (see section 2.3.3). acs.orgjku.at The synthesis involves creating a macro-initiator or macro-CTA from one monomer, which then initiates the polymerization of the second monomer. nih.gov This sequential approach allows for precise control over the length of each block. mdpi.com The distinct blocks can lead to microphase separation in the solid state or self-assembly into micelles in solution, which is a key feature of block copolymers used in applications like thermoplastic elastomers and drug delivery. nih.govresearchgate.net

Table 3: Comparison of Graft and Block Copolymer Architectures

| Feature | Graft Copolymer (PVC-g-PAA) | Block Copolymer (PVC-b-PAA) |

|---|---|---|

| Structure | PVC main chain with PAA side chains | Linear chain with distinct PVC and PAA segments |

| Typical Synthesis | "Grafting From" via ATRP nih.gov | Sequential monomer addition via RAFT acs.org |

| Monomer Distribution | PAA branches on PVC backbone | Discrete, covalently linked blocks |

| Primary Application | Surface modification, compatibilizers nih.govresearchgate.net | Thermoplastic elastomers, self-assembled nanostructures nih.gov |

Post-Polymerization Functionalization and Chemical Modification of Poly(chloroethene-co-prop-2-enoic acid) Structures

Once a copolymer of chloroethene and prop-2-enoic acid has been synthesized, it possesses pendant carboxylic acid (-COOH) groups from the prop-2-enoic acid units. These groups serve as reactive handles for extensive post-polymerization functionalization, allowing for the tailoring of the copolymer's properties without altering its backbone structure. mcmaster.carsc.org This strategy enables the creation of a diverse library of functional polymers from a single parent copolymer. mcmaster.ca

A versatile and common modification is the esterification or amidation of the carboxylic acid groups. For example, the acid can be coupled with a wide range of alcohols using carbodiimide (B86325) chemistry, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This reaction is highly efficient and can be used to attach various functional moieties, including:

Other polymer chains: Grafting polymers like polyethylene (B3416737) glycol (PEG) can impart hydrophilicity and biocompatibility. mcmaster.ca

Reactive groups for "click" chemistry: Groups such as propargyl alcohols can be attached, installing alkyne functionalities onto the polymer backbone. rsc.org These can then undergo highly efficient "click" reactions, like the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), to attach other molecules. mcmaster.ca

Initiator fragments: Attaching molecules that can initiate other types of polymerization (e.g., ATRP or RAFT initiators) transforms the copolymer into a macroinitiator for creating more complex architectures. rsc.org

The modification of these carboxylic acid groups can profoundly change the copolymer's characteristics, including its solubility, thermal stability, and mechanical properties. researchgate.nettandfonline.com For instance, converting the acid groups to long-chain esters can increase the polymer's hydrophobicity and alter its glass transition temperature. This chemical versatility makes poly(chloroethene-co-prop-2-enoic acid) a valuable platform material for developing advanced functional polymers. rsc.org

Table 4: Examples of Post-Polymerization Modification Reactions

| Reagent | Functional Group Introduced | Potential Application | Reference |

|---|---|---|---|

| Alcohol / DCC, DMAP | Ester | Tuning hydrophobicity, plasticization | rsc.org |

| Amine / DCC, DMAP | Amide | Altering solubility, introducing specific binding sites | researchgate.net |

| Propargyl Alcohol | Alkyne | Platform for "click" chemistry | rsc.org |

| Azide-functionalized molecule | Triazole (via click chemistry) | Grafting other polymers, bioconjugation | mcmaster.ca |

| Hydroxy-functional ATRP Initiator | ATRP Initiator | Creation of complex graft-on-graft architectures | rsc.org |

Sophisticated Characterization Techniques for Structural and Morphological Elucidation

Advanced Spectroscopic Methodologies for Poly(chloroethene-co-prop-2-enoic acid) Analysis

Spectroscopy is a cornerstone in the characterization of polymeric materials, offering unparalleled insight into atomic and molecular structures, chemical bonding, and functional groups. For poly(chloroethene-co-prop-2-enoic acid), a combination of high-resolution NMR, vibrational spectroscopy, and XPS is employed to obtain a thorough structural and compositional profile.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise microstructure of copolymers. Both ¹H and ¹³C NMR are utilized to confirm the successful incorporation of both chloroethene and prop-2-enoic acid monomer units into the polymer backbone and to quantify their relative amounts. researchgate.netcmu.edu

In ¹H NMR analysis, the proton signals corresponding to the chloroethene (-CHCl-CH₂-) and prop-2-enoic acid (-CH(COOH)-CH₂-) units appear at distinct chemical shifts. The methine proton (-CHCl-) of the chloroethene unit typically resonates at approximately 4.2-4.5 ppm, while the backbone methylene (B1212753) protons (-CH₂-) for both monomer units appear in the 2.0-2.5 ppm region. core.ac.uk The acidic proton (-COOH) of the prop-2-enoic acid moiety may appear as a broad signal at higher chemical shifts, often above 10 ppm, depending on the solvent used.

¹³C NMR provides complementary information, resolving the carbon backbone and functional groups. The carbon attached to chlorine (-CHCl-) in the chloroethene unit is typically observed around 55-60 ppm. The carbonyl carbon (-COOH) of the prop-2-enoic acid unit gives a characteristic signal in the 175-180 ppm range. acs.org Furthermore, NMR can provide details on the tacticity of the poly(chloroethene) segments—the stereochemical arrangement of adjacent monomer units (syndiotactic, isotactic, or atactic)—which significantly influences the physical properties of the material. acs.orgacs.org

Table 1: Representative NMR Chemical Shifts for Poly(chloroethene-co-prop-2-enoic acid) Units

| Nucleus | Functional Group | Monomer Unit | Typical Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | -CH₂- (backbone) | Both | 2.0 - 2.5 |

| ¹H | -CHCl- | Chloroethene | 4.2 - 4.5 |

| ¹H | -COOH | Prop-2-enoic acid | > 10 (broad) |

| ¹³C | -CH₂- (backbone) | Both | 35 - 45 |

| ¹³C | -CHCl- | Chloroethene | 55 - 60 |

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the copolymer, thereby confirming its chemical composition. These techniques are based on the principle that chemical bonds vibrate at specific, characteristic frequencies.

FTIR spectroscopy is particularly effective for identifying the key functional groups in poly(chloroethene-co-prop-2-enoic acid). The successful copolymerization is confirmed by the presence of absorption bands characteristic of both monomer units. mdpi.com Key spectral features for the prop-2-enoic acid component include a strong, sharp absorption peak around 1700-1730 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid group, and a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the hydroxyl (O-H) stretching vibration. researchgate.netspectroscopyonline.com The chloroethene units are identified by the characteristic C-Cl stretching vibration, which appears in the 600-700 cm⁻¹ region. nist.gov

Raman spectroscopy serves as a complementary technique. While the C=O stretch is also visible in Raman spectra, the C-Cl and C-C backbone stretches often provide strong, well-defined signals, making it a powerful tool for analyzing the skeletal structure of the polymer. spectroscopyonline.com

Table 2: Key FTIR Absorption Bands for Poly(chloroethene-co-prop-2-enoic acid)

| Wavenumber (cm⁻¹) | Vibration Mode | Associated Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-2950 | C-H stretch | Aliphatic CH & CH₂ |

| 1700-1730 | C=O stretch | Carboxylic Acid |

| 1430 | C-H bend | Methylene (CH₂) |

| 1250 | C-H bend | Methine (CH) |

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1-10 nm of a material's surface. For the subject copolymer, XPS analysis confirms the presence of carbon, oxygen, and chlorine. researchgate.net

High-resolution XPS scans of the individual elemental regions provide detailed chemical state information.

C 1s Spectrum: The high-resolution C 1s spectrum can be deconvoluted into multiple peaks representing the different carbon environments: aliphatic carbons (C-C, C-H) at ~285.0 eV, carbon singly bonded to chlorine (C-Cl) at a slightly higher binding energy (~286.5 eV), and the carboxyl carbon (O-C=O) at the highest binding energy (~289.0 eV). researchgate.net

O 1s Spectrum: The O 1s spectrum typically shows two components corresponding to the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) of the carboxylic acid group, usually located around 532 eV and 533 eV, respectively. researchgate.net

Cl 2p Spectrum: The chlorine signal appears as a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) around 200-201 eV, confirming the presence of the chloroethene units. researchgate.net

The quantitative analysis of these peak areas allows for the determination of the surface elemental composition, which can be compared to the bulk composition determined by techniques like NMR.

Table 3: Typical Binding Energies in XPS for Poly(chloroethene-co-prop-2-enoic acid)

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

|---|---|---|---|

| C | 1s | C-C, C-H | ~285.0 |

| C | 1s | C-Cl | ~286.5 |

| C | 1s | O-C=O | ~289.0 |

| O | 1s | C=O, C-OH | ~532-533 |

Chromatographic and Scattering Techniques for Molecular Architecture Assessment

To understand the macroscopic properties of the copolymer, it is crucial to assess its molecular architecture, including molecular weight, size distribution, and dimensions in solution. This is achieved through a combination of chromatographic and light scattering methods.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the premier technique for determining the molecular weight distribution of polymers. paint.org SEC separates polymer molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. paint.org Larger molecules elute first, followed by progressively smaller molecules.

The analysis provides several key parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₒ): An average that accounts for the contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, while typical addition polymers have PDI values greater than 1.5. lcms.cz

The choice of a suitable solvent (eluent) is critical, as it must dissolve the copolymer completely without interacting with the column packing material. Tetrahydrofuran (B95107) (THF) is a common eluent for poly(chloroethene), but the presence of the polar prop-2-enoic acid units may necessitate the use of more polar solvents or the addition of modifiers to prevent adsorption onto the column. lcms.czresearchgate.net

Table 4: Molecular Weight Parameters Obtained from SEC Analysis

| Parameter | Symbol | Description |

|---|---|---|

| Number-Average Molecular Weight | Mₙ | Statistical average molecular weight of all polymer chains. |

| Weight-Average Molecular Weight | Mₒ | Average molecular weight where larger chains contribute more. |

Light scattering techniques are non-invasive methods used to determine the size and shape of macromolecules in solution. They are often coupled with SEC to provide absolute molecular weight measurements.

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by a polymer solution at various angles. The analysis yields:

Absolute weight-average molecular weight (Mₒ): It provides Mₒ without the need for column calibration with polymer standards, which is a significant advantage of SEC-SLS systems. marinalg.org

Radius of gyration (R₉): This parameter describes the root-mean-square distance of the polymer's mass elements from its center of mass, offering insight into the polymer's size and compactness in a given solvent.

Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in scattered light intensity, which are caused by the Brownian motion of the polymer coils in solution. From these fluctuations, the translational diffusion coefficient can be calculated, which in turn is used to determine the:

Hydrodynamic radius (Rₕ): This is the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer coil. It provides a measure of the effective size of the solvated polymer in solution. acs.org

For copolymers containing ionizable groups like prop-2-enoic acid, light scattering measurements are highly sensitive to the pH and ionic strength of the solvent, as these factors influence the polymer's conformation in solution. researchgate.net

Table 5: Information Derived from Light Scattering Techniques

| Technique | Measured Parameter | Derived Information |

|---|---|---|

| Static Light Scattering (SLS) | Angular dependence of scattered light intensity | Absolute Mₒ, Radius of gyration (R₉) |

Table of Compound Names

| Compound Name | Synonym(s) |

|---|---|

| Chloroethene | Vinyl chloride |

| Prop-2-enoic acid | Acrylic acid |

| Poly(chloroethene-co-prop-2-enoic acid) | Poly(vinyl chloride-co-acrylic acid), PVC-co-AA |

Microscopic and Imaging Techniques for Morphological Characterization

The morphology of a copolymer, from its surface texture to its internal structure, dictates many of its macroscopic properties. Microscopic techniques provide direct visualization of these features across various scales.

Electron Microscopy (SEM, TEM) for Bulk and Surface Topography

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the morphology of chloroethene;prop-2-enoic acid copolymers.

Scanning Electron Microscopy (SEM) is primarily used to examine the surface topography of the copolymer. In a typical analysis, an electron beam scans the surface of a sample, causing the emission of secondary electrons that are collected to form an image. This technique provides detailed information about surface texture, particle size and distribution, and porosity. For instance, when the copolymer is used as a modifier in composites, SEM can reveal the uniformity of dispersion and the quality of the interface between the copolymer and the matrix. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution and is used to probe the internal or bulk morphology of the material. For TEM analysis, very thin films of the copolymer are prepared, often by casting a dilute solution onto a substrate like a carbon-coated copper grid. sfr.ca An electron beam is passed through this thin section, and the differential scattering of electrons is used to form an image. TEM can reveal nanoscale features such as phase separation, the presence of distinct polymer domains, and the morphology of pores within a membrane structure. sfr.ca

Atomic Force Microscopy (AFM) for Nanoscale Surface Features

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of characterizing surfaces at the nanoscale, making it ideal for studying the fine details of copolymer films. mdpi.com AFM operates by scanning a sharp probe attached to a cantilever across the sample surface. The forces between the probe and the surface cause the cantilever to deflect, and this deflection is measured to create a three-dimensional topographic map. advancedsciencenews.com

AFM can be operated in different modes. Topography mode maps the physical landscape of the surface, revealing features like roughness and grain structure. researchgate.net Phase-contrast mode can distinguish between different components in a copolymer blend or identify regions with varying hardness and adhesion. researchgate.net This is particularly useful for visualizing the distribution of chloroethene and prop-2-enoic acid segments on the polymer surface. Studies on PVC films have shown that AFM can effectively characterize surface damage and changes in morphology after exposure to environmental factors like UV radiation. icrc.ac.ir The roughness factor (Rq), a key parameter obtained from AFM, provides a quantitative measure of surface texture. icrc.ac.ir

Thermal Analysis Protocols for Phase Behavior and Transitions

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the heat flow to or from a sample as a function of temperature or time. It is exceptionally useful for determining the glass transition temperature (Tg) of the amorphous regions of the copolymer. The Tg is a critical parameter as it defines the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

In a DSC experiment, the copolymer sample is heated at a controlled rate, and the heat flow is compared to that of an empty reference pan. azom.com A step-like change in the baseline of the resulting thermogram indicates the glass transition. The Tg of the this compound copolymer is influenced by the relative content of the two monomers. Generally, the incorporation of acrylic acid can alter the Tg compared to pure polyvinyl chloride. Research on related copolymers has shown that the Tg value changes systematically with the composition of the comonomers. nih.gov

Below is a representative data table illustrating how DSC can be used to determine the glass transition temperature.

| Sample Description | Measurement Parameter | Result |

| Poly(vinyl chloride) - Unplasticized | Glass Transition Temperature (Tg) | ~80 °C |

| PVC-co-PAA (Low Acrylic Acid Content) | Glass Transition Temperature (Tg) | Varies with composition |

| PVC-co-PAA (High Acrylic Acid Content) | Glass Transition Temperature (Tg) | Varies with composition |

Note: The exact Tg values for the copolymer will depend on the specific monomer ratio and molecular weight, which must be determined experimentally.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Patterns

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This technique is essential for determining the thermal stability and decomposition profile of the this compound copolymer.

The following table summarizes typical data obtained from a TGA experiment on PVC, which forms the basis for the copolymer's thermal behavior.

| Temperature Range | Weight Loss (%) | Associated Process |

| 280°C - 370°C | ~60% | First Stage: Dehydrochlorination |

| 370°C - 700°C | ~30% | Second Stage: Main chain scission and charring |

| >700°C | ~10% | Residual Char |

Note: Data is representative of PVC thermal degradation. The specific profile of the copolymer may vary.

Rheological and Mechanical Characterization Methodologies

The mechanical and rheological properties determine the practical utility of the copolymer in various applications. These methodologies quantify the material's response to applied forces and deformations.

Rheological characterization involves studying the flow and deformation of the polymer melt. This is crucial for optimizing processing conditions such as extrusion and molding. Techniques like capillary or rotational rheometry are used to measure viscosity as a function of shear rate and temperature, providing insight into the material's processability.

Mechanical characterization is performed to measure fundamental properties such as strength, stiffness, and toughness. Standard tests include:

Tensile Testing: Measures the force required to pull a sample to its breaking point. This test yields key parameters like tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility). researchgate.net

Flexural Testing: Evaluates the material's stiffness and strength under bending loads, providing the flexural modulus and flexural strength.

Impact Testing: Determines the material's toughness or resistance to fracture under a sudden applied load, with results often reported as impact strength (e.g., in kJ/m²). researchgate.net

The properties of the this compound copolymer are highly dependent on factors like molecular weight and the precise ratio of the monomers.

The table below presents typical mechanical properties for rigid PVC, which serves as a benchmark for the copolymer.

| Mechanical Property | Typical Value for Rigid PVC | Unit |

| Tensile Strength | 50 - 52 | MPa |

| Young's Modulus | 2.4 - 3.1 | GPa |

| Elongation at Break | 2 - 40 | % |

| Impact Strength (Notched Izod) | 0.4 - 2.0 | ft-lb/in |

| Flexural Modulus | 2.5 | GPa |

Source: Representative values. Actual values for the copolymer must be determined experimentally. icrc.ac.ir

Dynamic Mechanical Analysis (DMA) for Viscoelastic Response

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic properties of polymeric materials. It subjects a sample to a sinusoidal oscillating stress and measures the resultant strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ). The storage modulus indicates the elastic response and the energy stored during deformation, while the loss modulus represents the viscous response and the energy dissipated as heat. The ratio of these two moduli, tan δ, provides a measure of the material's damping characteristics and is particularly sensitive to molecular motions and phase transitions, most notably the glass transition temperature (Tg).

For a copolymer of chloroethene and prop-2-enoic acid, DMA would be instrumental in elucidating how the incorporation of the more polar and potentially hydrogen-bonding capable acrylic acid units into the poly(vinyl chloride) (PVC) matrix affects its molecular dynamics. The introduction of acrylic acid is expected to influence the Tg of the copolymer. Depending on the composition and morphology, a single Tg might be observed, suggesting a homogeneous random copolymer, or multiple transitions could indicate phase separation. The presence of the carboxylic acid groups could lead to intermolecular interactions, such as hydrogen bonding, which would likely restrict chain mobility and potentially increase the storage modulus in the glassy region. The tan δ peak, corresponding to the glass transition, would provide information on the temperature range over which the material transitions from a rigid, glassy state to a more rubbery state.

While specific experimental DMA data for a this compound copolymer is not extensively available in the public literature, the expected behavior can be inferred from studies on similar PVC-based systems. The following table illustrates a hypothetical but representative DMA dataset for such a copolymer, showcasing the typical changes in storage modulus and tan δ as a function of temperature.

| Temperature (°C) | Storage Modulus (E') (MPa) | Tan δ |

|---|---|---|

| 30 | 2500 | 0.05 |

| 50 | 2200 | 0.10 |

| 70 | 1500 | 0.50 |

| 85 | 500 | 1.00 |

| 100 | 50 | 0.40 |

| 120 | 20 | 0.20 |

Universal Testing Machine Protocols for Deformation Behavior

Universal Testing Machines (UTMs) are fundamental for characterizing the mechanical properties of materials under tensile, compressive, or flexural loads. For polymeric materials like copolymers of chloroethene and prop-2-enoic acid, tensile testing is a common protocol to determine key parameters such as tensile strength, elongation at break, and Young's modulus. These properties are crucial for assessing the material's strength, ductility, and stiffness, respectively.

Standard protocols for tensile testing of polymer films, such as those outlined in ASTM D882 or ISO 527-3, are typically employed. These protocols involve preparing dog-bone or rectangular shaped specimens with specified dimensions, which are then clamped into the grips of the UTM. The specimen is subjected to a constant rate of extension until it fractures. During this process, the applied load and the resulting elongation are continuously recorded.

Research on copolymers of poly(vinyl chloride) and poly(acrylic acid) has demonstrated the impact of the acrylic acid component on the mechanical properties of the resulting material. The incorporation of acrylic acid can lead to enhancements in both tensile strength and elongation at break. For instance, studies on poly(vinyl chloride)-co-poly(acrylic acid) random copolymers used as modifiers for calcium carbonate in rigid PVC composites have reported notable improvements in mechanical performance. The presence of the copolymer on the surface of the CaCO3 particles leads to better dispersibility and compatibility within the PVC matrix, resulting in enhanced tensile strength and ductility.

The following interactive data table summarizes representative research findings on the tensile properties of a poly(vinyl chloride-co-acrylic acid) system, highlighting the effect of the copolymer as a modifier.

| Material | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Rigid PVC with commercial modifier | ~42 | ~100 |

| Rigid PVC with PVCA modified CaCO3 | 46.4 | 119.8 |

These findings suggest that the incorporation of acrylic acid into a PVC backbone can significantly improve the deformation behavior of the material, making it both stronger and more ductile.

Theoretical Foundations and Computational Modeling

Quantum Chemical Insights into Chloroethene and Prop-2-enoic Acid Monomer Reactivity

Quantum chemistry offers a powerful lens through which to examine the intrinsic reactivity of chloroethene and prop-2-enoic acid monomers. By solving the Schrödinger equation for these molecules, albeit with approximations, we can elucidate their electronic structure, which in turn governs their chemical behavior. High-level ab initio methods and Density Functional Theory (DFT) are instrumental in this regard.

For instance, DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)) can be employed to determine the geometries and energies of the monomers and the transition states involved in their polymerization. researchgate.net These calculations provide crucial data on the activation energies for radical addition, a key step in the free-radical polymerization process commonly used for these monomers. researchgate.netsmolecule.com The reactivity of each monomer is influenced by the stability of the radical formed upon addition. In the case of chloroethene, the chlorine atom can stabilize an adjacent radical through resonance, while for prop-2-enoic acid, the carboxylic acid group influences the electron density of the vinyl group.

Studies have shown that for accurate predictions of propagation rate coefficients, a combination of high-level ab initio calculations in the gas phase, corrected for solvent effects using methods like COSMO-RS, is necessary. scispace.com Simpler DFT methods or continuum solvation models alone can lead to significant errors in predicting reaction rates. scispace.com The choice of computational method is therefore critical for obtaining chemically accurate results. scispace.com

Table 1: Comparison of Computational Methods for Monomer Reactivity Analysis

| Computational Method | Strengths | Limitations | Application Example |

| Ab initio (e.g., G3(MP2)-RAD) | High accuracy for gas-phase energies. scispace.com | Computationally expensive, especially for large molecules. | Calculating accurate propagation rate coefficients. scispace.com |

| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. researchgate.net | Accuracy depends heavily on the chosen functional. scispace.com | Investigating reaction kinetics and defect formation. researchgate.net |

| COSMO-RS | Accurately models solvation effects. scispace.com | Requires accurate gas-phase data as input. | Correcting gas-phase energies to solution-phase. scispace.com |

Molecular Simulations (Molecular Dynamics, Monte Carlo) of Poly(chloroethene-co-prop-2-enoic acid) Conformations

Once the copolymer is formed, its macroscopic properties are intimately linked to the three-dimensional arrangement of its polymer chains, known as conformations. Molecular dynamics (MD) and Monte Carlo (MC) simulations are indispensable tools for exploring the conformational landscape of poly(chloroethene-co-prop-2-enoic acid).

Monte Carlo simulations, on the other hand, use statistical methods to generate a representative ensemble of polymer conformations. researchgate.net This approach is particularly useful for exploring large-scale conformational changes and for calculating thermodynamic properties like the free energy of different conformational states. researchgate.net Both MD and MC simulations rely on a force field, a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. The accuracy of the force field is paramount for obtaining realistic simulation results. nih.gov

Density Functional Theory (DFT) Applications in Predicting Polymer Electronic Structures

The electronic structure of the copolymer, much like that of the monomers, dictates many of its key properties, including its reactivity, optical properties, and electrical conductivity. Density Functional Theory (DFT) has become a workhorse for predicting the electronic structure of polymers. nih.govrsc.org

By applying DFT to representative segments of the poly(chloroethene-co-prop-2-enoic acid) chain, researchers can calculate important electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that determines whether the material is an insulator, semiconductor, or conductor. mdpi.comscielo.org.za DFT calculations can predict how the band gap is affected by the copolymer composition and monomer sequence. For instance, the introduction of the electron-withdrawing chlorine atom from the chloroethene units and the carboxylic acid group from the prop-2-enoic acid units will modulate the electronic landscape of the polymer. scielo.org.za

Furthermore, DFT can be used to calculate the density of states (DOS), which provides information about the number of available electronic states at each energy level. mdpi.comscielo.org.za This is crucial for understanding charge transport mechanisms within the polymer. Recent advances in DFT also allow for the calculation of other properties like molecular electrostatic potential (MEP) surfaces, which visualize the charge distribution and are useful for predicting sites of intermolecular interactions. scielo.org.za

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the polymer's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the polymer's ability to accept electrons. |

| Band Gap (HOMO-LUMO gap) | Energy difference between HOMO and LUMO. scielo.org.za | Determines the electronic conductivity of the polymer. mdpi.com |

| Density of States (DOS) | Number of electronic states per unit energy. scielo.org.za | Provides insight into charge transport properties. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visual representation of the charge distribution. scielo.org.za | Predicts regions of electrostatic interaction. |

Kinetic Modeling of Copolymerization Processes for Compositional Drift Prediction

The properties of a copolymer are highly dependent on its composition and the arrangement of the different monomer units along the chain. During copolymerization, the relative rates at which the two monomers are incorporated into the growing polymer chain can change as the reaction progresses, a phenomenon known as compositional drift. rsc.org Kinetic modeling is a vital tool for predicting and controlling this drift.

The classical model for copolymerization kinetics is based on the concept of reactivity ratios, r1 and r2. mdpi.com These ratios describe the preference of a growing polymer chain ending in one type of monomer to add the same type of monomer versus the other. For the chloroethene (monomer 1) and prop-2-enoic acid (monomer 2) system, r1 would describe the reactivity of a growing chain ending in a chloroethene radical towards another chloroethene monomer, while r2 would describe the reactivity of a chain ending in a prop-2-enoic acid radical towards another prop-2-enoic acid monomer.

Experimental determination of reactivity ratios typically involves carrying out a series of copolymerizations at different initial monomer feed ratios and analyzing the resulting copolymer composition at low conversions. researchgate.netdergipark.org.tr This data can then be used in kinetic models, such as the Mayo-Lewis equation, to predict the copolymer composition as a function of monomer conversion. mdpi.com By understanding the reactivity ratios, it is possible to design polymerization processes, such as semi-batch processes with controlled monomer feeding, to minimize compositional drift and produce copolymers with a more uniform composition and, consequently, more consistent properties. rsc.orggoogle.com

Computational Approaches for Predicting Structure-Function Relationships in Polymeric Systems

A major goal of polymer science is to be able to predict the macroscopic properties of a material based on its molecular structure. Computational approaches are playing an increasingly important role in establishing these crucial structure-function relationships for polymeric systems like poly(chloroethene-co-prop-2-enoic acid).

By integrating the insights gained from the computational methods described in the previous sections, it is possible to build multi-scale models that connect the molecular level to the bulk properties of the material. For example, the conformational information obtained from MD or MC simulations can be used as input for finite element models to predict mechanical properties like modulus and strength. Similarly, the electronic structure information from DFT can be used to predict optical and electrical properties.

Furthermore, computational methods can be used to screen for new copolymer compositions with desired properties, a process known as "in silico" design. For example, by systematically varying the ratio of chloroethene to prop-2-enoic acid in a computational model, one could predict how this would affect properties like glass transition temperature, solubility, or adhesion. This computational pre-screening can significantly reduce the time and cost associated with experimental development of new materials. The relationship between chemical structure and biological activity or environmental impact can also be explored through computational methods, providing insights into the biocompatibility or biodegradability of these copolymers. rsc.orgacs.org

Diverse Applications and Functional Materials Development

Poly(chloroethene-co-prop-2-enoic acid) in Advanced Membrane Separations

The incorporation of acrylic acid into the PVC polymer matrix is a key strategy for modifying membrane properties, enhancing performance in both gas and liquid separation applications. The carboxylic acid groups introduce hydrophilicity and reactive sites, which can be tailored to create membranes with specific separation characteristics. rsc.org

Design of Permselective Membranes for Gas and Liquid Systems

The development of membranes based on poly(chloroethene-co-prop-2-enoic acid) and its composites focuses on tuning the polymer's free volume and chemical affinity to achieve high permeability and selectivity for target molecules. In gas separation, particularly for CO2 capture, the goal is to facilitate the transport of CO2 while hindering other gases like N2 and CH4. nih.govscispace.com

Research on PVC-silica nanocomposite membranes demonstrates that the addition of inorganic nanoparticles can significantly alter gas transport properties. The presence of silica (B1680970) nanoparticles disrupts the polymer chain packing, creating additional free volume that enhances the diffusion of gas molecules. scispace.com This leads to a notable increase in the permeability of gases like CO2. Concurrently, the selectivity for CO2 over other gases can be improved, striking a better balance between permeability and selectivity, a common challenge in membrane technology. nih.govscispace.com

Table 1: Gas Separation Performance of PVC/Silica Nanocomposite Membranes

This table illustrates the effect of adding 30 wt% silica nanoparticles to a PVC matrix on the permeability and ideal selectivity of various gases at 25°C and 10 barg pressure. Data is compiled from research on PVC-silica nanocomposite membranes. scispace.com

| Gas | Permeability of Pure PVC (Barrer) | Permeability of PVC/Silica (30 wt%) (Barrer) | Ideal Selectivity (CO2/Gas) of Pure PVC | Ideal Selectivity (CO2/Gas) of PVC/Silica (30 wt%) |

|---|---|---|---|---|

| CO2 | 0.105 | 0.1908 | - | - |

| N2 | 0.005 | 0.007 | 21.0 | 27.3 |

| CH4 | 0.0066 | 0.0105 | 15.9 | 18.2 |

| O2 | 0.023 | 0.048 | 4.57 | 3.98 |

Development of Functionalized Membranes for Specific Separations

The carboxylic acid groups (-COOH) from the prop-2-enoic acid component are pivotal for creating functionalized membranes. These groups can be used to control surface charge, introduce specific binding sites, or serve as anchors for further chemical modifications. One method to achieve this is through controlled polymerization techniques like atom transfer radical polymerization (ATRP), which can be used to graft polyacrylic acid from the surface of a PVC membrane. rsc.orgrsc.org

This surface grafting results in a micromembrane with a homogenous distribution of pores that are functionalized with -COOH groups. rsc.org This process not only enhances the hydrophilicity of the membrane but also allows for a significant reduction in pore size, which is critical for applications requiring high selectivity, such as ultrafiltration or nanofiltration. rsc.org These functionalized surfaces can be designed for the selective removal of specific contaminants, such as perchlorate (B79767) from water, by tailoring the membrane's chemical affinity for the target ion. researchgate.net

Role in Surface Science: Coatings, Adhesives, and Interface Engineering

The copolymer of chloroethene and prop-2-enoic acid is utilized to modify surfaces and interfaces, leveraging its film-forming capabilities, chemical resistance, and adhesive properties.

Formulation of Protective and Functional Coatings

Emulsions of vinyl chloride and acrylic acid copolymers are used to formulate protective and functional coatings. google.com These coatings exhibit desirable properties such as good film formation, stability, and strong adhesion. The inclusion of the vinyl chloride component contributes to durability, flame retardance, and resistance to chemicals and corrosion. google.comgoldstab.com The acrylic acid component enhances adhesion and allows for a stable emulsion.

These copolymer coatings can be designed to be free of undesirable odors and are environmentally friendly. google.com They are suitable for applications requiring a protective layer with high resistance to environmental factors, such as anticorrosive and flame-retardant paints for various substrates. google.com PVC-based organic solvent coatings are noted for their dense, impermeable films, excellent mechanical properties, and resistance to moisture, acids, and alkalis, making them highly effective for protecting metal packaging. jxblet.com

Enhancement of Adhesion Performance in Composite Assemblies

Poly(chloroethene-co-prop-2-enoic acid) plays a crucial role as an adhesion promoter or coupling agent in polymer composites, particularly in rigid PVC formulations containing inorganic fillers like calcium carbonate (CaCO3). researchgate.nettandfonline.com The carboxyl groups in the copolymer provide reactivity, allowing it to act as a surface modifier for the filler particles. researchgate.net

When used to treat CaCO3 particles, the copolymer improves the dispersion of the filler within the PVC matrix and enhances the interfacial adhesion between the inorganic filler and the organic polymer. researchgate.nettandfonline.com This improved compatibility is due to the copolymer acting as a bridge at the interface. The result is a composite material with significantly improved mechanical properties compared to those using conventional surface-treating agents. researchgate.nettandfonline.com Research has shown impressive enhancements in both tensile strength and impact strength, demonstrating the effectiveness of the copolymer in interface engineering. tandfonline.com

Table 2: Mechanical Properties of Rigid PVC Composites with Modified CaCO3 Filler

This table shows the enhancement in mechanical properties of rigid PVC composites when the CaCO3 filler is surface-treated with a poly(vinyl chloride-co-acrylic acid) random copolymer (PVCA) compared to commercial agents like stearic acid. tandfonline.com

| Property | PVC Composite with Stearic Acid-Treated CaCO3 | PVC Composite with PVCA-Treated CaCO3 | Percentage Improvement |

|---|---|---|---|

| Tensile Strength (MPa) | ~41.5 | 46.4 | ~11.8% |

| Elongation at Break (%) | ~90 | 119.8 | ~33.1% |

| Impact Strength (kJ/m²) | ~1.5 | 2.7 | 80% |

Environmental Engineering Applications: Adsorption and Flocculation Technologies

The functional groups within the poly(chloroethene-co-prop-2-enoic acid) structure make it a candidate for environmental applications such as the removal of pollutants from water through adsorption and flocculation.

Composite adsorbents made from polyacrylic acid-polyvinyl chloride (PAA-PVC) have been developed for the effective removal of heavy metal ions from contaminated water. ug.edu.ghresearchgate.net These adsorbent fibers can be fabricated through a simple phase inversion process. ug.edu.gh The primary mechanism for heavy metal removal is ion exchange, where the charged carboxyl groups of the PAA component bind with metal cations, such as Cadmium (Cd(II)). ug.edu.ghresearchgate.net

These composite materials have demonstrated high adsorption capacities, making them a cost-effective solution for treating industrial wastewater. ug.edu.gh The PVC component provides the necessary mechanical strength and structural stability for the adsorbent, while the PAA component provides the active sites for adsorption. researchgate.net

Table 3: Adsorption Capacity of PAA-PVC Composite for Cadmium Removal

This table presents the maximum adsorption capacity of a PAA-PVC composite adsorbent for Cd(II) ions from wastewater, as determined by the Langmuir isotherm model. ug.edu.gh

| Adsorbent Material | Target Pollutant | Adsorption Mechanism | Maximum Adsorption Capacity (mg/g) |

|---|---|---|---|

| Polyacrylic acid-polyvinyl chloride (PAA-PVC) Composite Fibers | Cadmium (Cd(II)) | Ion-Exchange | 331.59 |

In flocculation, polymers are used to agglomerate suspended particles in water, facilitating their removal. While synthetic polymers like polyacrylamide and its copolymers with acrylic acid are commonly used as flocculants, the principle relies on the polymer's ability to bridge particles or neutralize surface charges. koszalin.plresearchgate.net The carboxylic acid groups in the poly(chloroethene-co-prop-2-enoic acid) copolymer can provide anionic charges, suggesting its potential use as a flocculant or a coagulation aid, particularly in treating industrial wastewater containing suspended solids, such as that from PVC manufacturing plants. nih.gov The addition of polyelectrolytes has been shown to substantially improve the coagulation and flocculation process in such wastewater. nih.gov

Development of Adsorbents for Pollutant Sequestration

The copolymer of chloroethene and prop-2-enoic acid has been successfully formulated into composite adsorbents for environmental remediation, particularly for the removal of heavy metals from contaminated water. Researchers have developed polyacrylic acid-polyvinyl chloride (PAA-PVC) composite adsorbent fibers using a simple phase inversion process. researchgate.net These materials leverage the functional carboxyl groups of the acrylic acid component to sequester pollutants.

The primary mechanism for adsorption is ion exchange between the charged carboxyl groups on the polymer chains and the heavy metal cations in the aqueous solution. researchgate.net This process is highly effective for the removal of divalent metal ions like Cadmium (Cd(II)). The performance of these adsorbents is notable, with studies reporting significant uptake capacities. For instance, the Langmuir isotherm model, which describes monolayer adsorption on a homogeneous surface, has been used to estimate the maximum sorption capacity of these PAA-PVC fibers.

| Parameter | Value | Adsorption Model | Primary Mechanism |

|---|---|---|---|

| Maximum Sorption Capacity (q_max) | 331.59 mg/g | Langmuir Isotherm | Ion-Exchange |

The kinetics of the adsorption process indicate that intra-particle diffusion is a major rate-controlling step in reaching equilibrium. researchgate.net This research highlights a pathway for creating cost-effective polymeric adsorbents for treating waters polluted with heavy metals. researchgate.net

Application in Flocculation and Coagulation Processes for Water Treatment

While copolymers containing acrylic acid are widely used as flocculants and coagulants in water treatment, specific research detailing the application of a pure chloroethene and prop-2-enoic acid copolymer in these processes is limited. Generally, the efficacy of flocculants is derived from high molecular weight polymer chains that can bridge suspended particles, and from charged functional groups that neutralize particle surface charges, leading to aggregation.

For example, hybrid copolymers such as aluminum chloride-poly(acrylamide-co-acrylic acid) have been synthesized and used as effective flocculants. pjoes.com These materials combine the bridging capabilities of the polyacrylamide backbone with the charge characteristics of the acrylic acid and the coagulating power of the inorganic salt. pjoes.com The use of synthetic polyacrylates in water treatment facilities can produce sludge with smaller volume and better dewatering characteristics. pjoes.com Although the chloroethene;prop-2-enoic acid copolymer possesses the necessary anionic carboxyl groups for charge neutralization, its performance and application as a primary flocculant are not well-documented in available research. Further investigation would be needed to evaluate its efficiency in comparison to established polyacrylate- and polyacrylamide-based flocculants.

Integration into Polymer Composites and Nanocomposite Systems

Reinforcement Mechanisms in Polymer Matrix Composites

One of the key applications of the PVCA copolymer is as a surface modifier or coupling agent for fillers like calcium carbonate (CaCO3) within a PVC matrix. researchgate.net The reinforcement mechanism stems from significantly improved interfacial adhesion between the inorganic filler and the organic polymer matrix.

The primary mechanisms contributing to this enhancement are:

Physical Entanglement: The copolymer chains physically entangle with the polymer matrix, creating a robust connection at the filler-matrix interface. researchgate.net

Ionic Interaction: The carboxylic acid groups of the copolymer can form strong ionic interactions with the surface of mineral fillers like CaCO3. researchgate.net

This improved adhesion facilitates more efficient stress transfer from the polymer matrix to the rigid filler particles, leading to a notable enhancement in the mechanical properties of the final composite material. Research has shown that treating CaCO3 particles with a PVCA random copolymer leads to superior mechanical performance compared to composites using traditional modifiers like stearic acid. researchgate.net

| Property | Value for PVCA-Modified Composite | Comparison |

|---|---|---|

| Tensile Strength | ~46.4 MPa | Enhanced vs. commercial agents |

| Elongation at Break | 119.8% | Enhanced vs. commercial agents |

| Impact Strength | 2.7 kJ/m² | Enhanced vs. commercial agents |

Interactions with Nanoscale Fillers for Enhanced Performance

When used with nanoscale fillers, the PVCA copolymer plays a crucial role in overcoming aggregation and ensuring uniform dispersion within the polymer matrix. The copolymer acts as a surfactant, modifying the surface of the nanofiller to make it more compatible with the hydrophobic PVC matrix. researchgate.net

Key interactions and their effects include:

Improved Dispersibility: The PVCA surface treatment of nano-CaCO3 particles leads to uniform dispersion and excellent compatibility within the PVC matrix, preventing the formation of performance-degrading agglomerates. researchgate.net

Enhanced Thermal Stability: A significant secondary benefit arises from the interaction between the copolymer and the filler. Calcium ions on the surface of the CaCO3 particles can scavenge hydrogen chloride, a byproduct of PVC degradation. This interaction retards the autocatalytic dehydrochlorination process, thereby improving the thermal stability of the composite material. researchgate.net

These interactions demonstrate that the copolymer not only improves the mechanical integrity of nanocomposites but also enhances their durability and processing stability. researchgate.net

Emerging Technologies and Smart Materials

The incorporation of functional monomers like acrylic acid into polymer backbones is a key strategy for developing "smart" materials that can respond to external stimuli. The carboxylic acid groups are sensitive to changes in pH, which can induce conformational changes in the polymer structure.

Sensor Development and Responsive Polymer Systems

While hydrogels made from copolymers of acrylic acid with other vinyl monomers (like N-vinylcaprolactam or N-vinylpyrrolidone) have demonstrated pH and temperature responsiveness with potential applications in bio-sensors, specific research on this compound copolymers for these applications is not prominent. researchgate.netscielo.br